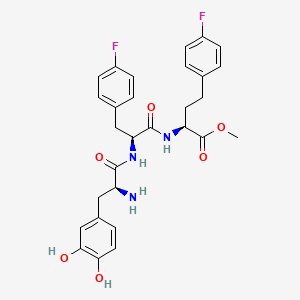

Antiviral agent 7

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H31F2N3O6 |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-4-(4-fluorophenyl)butanoate |

InChI |

InChI=1S/C29H31F2N3O6/c1-40-29(39)23(12-6-17-2-8-20(30)9-3-17)33-28(38)24(15-18-4-10-21(31)11-5-18)34-27(37)22(32)14-19-7-13-25(35)26(36)16-19/h2-5,7-11,13,16,22-24,35-36H,6,12,14-15,32H2,1H3,(H,33,38)(H,34,37)/t22-,23-,24-/m0/s1 |

InChI Key |

INVZGAHGJGGAJK-HJOGWXRNSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CC3=CC(=C(C=C3)O)O)N |

Canonical SMILES |

COC(=O)C(CCC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC(=C(C=C3)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action of Seven Classes of Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action for seven distinct classes of antiviral agents. The information is intended for researchers, scientists, and professionals involved in the field of drug development. The guide delves into the molecular interactions, signaling pathways, and experimental validation pertinent to each class of antivirals.

Class 1: Neutralizing Antibodies

Neutralizing antibodies (NAbs) are a critical component of the adaptive immune response to viral infections. They are proteins produced by B cells that can bind to viral surface antigens, thereby preventing the virus from entering and infecting host cells.[1] Their high specificity and potent antiviral activity have made them a cornerstone of both natural immunity and therapeutic interventions.

Core Mechanism of Action

The primary mechanism of action of neutralizing antibodies is the blockade of viral entry into host cells.[1] This is achieved through several key interactions:

-

Inhibition of Receptor Binding: NAbs can directly bind to the viral proteins responsible for attaching to host cell receptors. For instance, in the case of SARS-CoV-2, neutralizing antibodies target the receptor-binding domain (RBD) of the spike protein, preventing its interaction with the ACE2 receptor on human cells.

-

Blocking Membrane Fusion: For enveloped viruses, NAbs can interfere with the conformational changes in viral fusion proteins that are necessary for the fusion of the viral and host cell membranes.[1]

-

Opsonization and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of a neutralizing antibody can be recognized by Fc receptors on immune cells, such as macrophages and natural killer (NK) cells. This interaction can lead to the phagocytosis of the virus-antibody complex (opsonization) or the killing of infected cells (ADCC).

Signaling Pathway and Experimental Workflow

The development and action of neutralizing antibodies involve a complex interplay of immune signaling. The experimental workflow for identifying and characterizing neutralizing antibodies is a critical process in virology research and therapeutic development.

Caption: Diagram 1: Neutralizing Antibody Mechanism of Action.

References

In Vitro Antiviral Profile of Antiviral Agent 7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral pathogens necessitates the development of effective antiviral therapeutics. This technical guide provides a comprehensive overview of the in vitro antiviral activity of a designated "Antiviral agent 7." The information presented herein is based on a compilation of publicly available research. However, it is critical to note that "this compound" is a generic identifier and appears in various contexts within the scientific literature, often as part of a series of compounds under investigation. This guide focuses on a specific xanthone derivative, referred to as compound 7 in a study evaluating inhibitors of SARS-CoV-2 entry, to provide a concrete example of the requested technical documentation.

Quantitative Assessment of Antiviral Efficacy and Cytotoxicity

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) |

| Human Lung Cells | Sulforhodamine B (SRB) assay | GI50 | > Tested Concentrations[1] |

Note: In this specific study, this compound (a glucosulfate triazole-linked xanthone) did not exhibit significant cytotoxicity at the tested concentrations[1]. The GI50 represents the concentration that inhibits cell growth by 50%. Further studies are required to establish a definitive CC50 and to determine the EC50 against a panel of viruses.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the in vitro activity of antiviral compounds like this compound.

Cell Lines and Virus Culture

Standard cell lines susceptible to the virus of interest are used for in vitro antiviral assays. For example, Vero E6 cells are commonly used for SARS-CoV-2 research. Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics and incubated under controlled conditions of temperature and CO2. Viral stocks are propagated in these cell lines and titrated to determine the viral titer, typically expressed as plaque-forming units (PFU/mL) or tissue culture infectious dose (TCID50/mL).

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate human lung cells (e.g., A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Remove the unbound dye by washing with acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus.

-

Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period that allows for the formation of visible plaques.

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualizing Methodologies and Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following are representations created using the DOT language for Graphviz.

Caption: Workflow for in vitro antiviral screening.

While a specific signaling pathway for "this compound" has not been elucidated, many antiviral agents function by inhibiting key stages of the viral life cycle. The following diagram illustrates a generalized viral life cycle and potential points of inhibition.

Caption: Potential inhibition points in the viral life cycle.

References

Preliminary Toxicological Profile of Antiviral Agent 7: A Methodological Overview

Researchers, scientists, and drug development professionals require a comprehensive understanding of the toxicological profile of any new therapeutic candidate. This guide outlines the standard experimental protocols and data presentation necessary for the preliminary toxicological assessment of a hypothetical compound, referred to as "Antiviral Agent 7."

Initial searches for publicly available toxicological data specifically for a compound designated "this compound" did not yield specific results. The numeral "7" in the retrieved scientific literature consistently appeared as a citation marker rather than as part of a compound's name. For instance, studies on other antiviral compounds would cite previous work, with "[1]" indicating a reference.

This document therefore serves as a template, detailing the essential components of a preliminary toxicological workup that would be required for a novel antiviral candidate.

Data Presentation: Key Toxicological Endpoints

A thorough preliminary toxicological assessment necessitates the clear and concise presentation of quantitative data. The following tables exemplify how such data should be structured for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity

| Cell Line | Assay Type | CC₅₀ (µM) | Test Duration (hours) |

| Vero E6 | MTT | Data | 48 |

| A549 | Neutral Red | Data | 48 |

| HepG2 | LDH Release | Data | 72 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the agent that reduces cell viability by 50%.

Table 2: Acute In Vivo Toxicity

| Animal Model | Route of Administration | LD₅₀ (mg/kg) | Observation Period (days) | Key Clinical Signs |

| BALB/c Mice | Intravenous | Data | 14 | e.g., Lethargy, weight loss |

| Sprague-Dawley Rats | Oral | Data | 14 | e.g., Piloerection, ataxia |

LD₅₀ (Lethal Dose, 50%) is the dose of the agent that is lethal to 50% of the tested population.

Table 3: Genotoxicity Assays

| Assay | Test System | Metabolic Activation (S9) | Concentration Range (µg/mL) | Result |

| Ames Test | S. typhimurium strains | With and Without | Data | Negative/Positive |

| Mouse Lymphoma Assay | L5178Y cells | With and Without | Data | Negative/Positive |

| Micronucleus Test | Mouse bone marrow | N/A | Data | Negative/Positive |

Experimental Protocols: Methodological Details

Detailed and reproducible experimental protocols are fundamental to the validation of toxicological findings.

In Vitro Cytotoxicity Assay (MTT Protocol)

-

Cell Seeding: Plate Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Acclimatization: Acclimate adult female Sprague-Dawley rats for at least 5 days prior to dosing.

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

-

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Visualization of Experimental Workflows

Clear diagrams of experimental processes enhance understanding and reproducibility.

This guide provides a foundational framework for the preliminary toxicological evaluation of a novel antiviral compound. The generation and clear presentation of such data are critical for making informed decisions in the drug development pipeline.

References

"Antiviral agent 7 for [specific virus, e.g., SARS-CoV-2] research"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Remdesivir (GS-5734), a pivotal antiviral agent investigated for the treatment of COVID-19. The document outlines its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes associated biological and experimental workflows.

Core Concepts: Mechanism of Action

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analog.[1][2] Its antiviral activity is predicated on its ability to act as a direct-acting antiviral that inhibits the viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 with high potency.[3][4]

The process begins with Remdesivir entering host cells, where it undergoes metabolic conversion to its active nucleoside triphosphate form (RDV-TP or GS-443902).[1] This active metabolite mimics the structure of adenosine triphosphate (ATP) and competes with it for incorporation into the nascent viral RNA chain by the SARS-CoV-2 RdRp complex.

Once incorporated, Remdesivir's unique structure, particularly the 1'-cyano group, creates a steric clash with the RdRp enzyme after the addition of three more nucleotides. This interference prevents further translocation of the polymerase, effectively stalling RNA synthesis and terminating viral replication. This mechanism of delayed chain termination is a key feature of its antiviral action against coronaviruses.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of Remdesivir against SARS-CoV-2 and other coronaviruses, as well as key clinical trial outcomes.

Table 1: In Vitro Efficacy and Cytotoxicity of Remdesivir

| Virus Strain | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| SARS-CoV-2 (2019-nCoV) | Vero E6 | qRT-PCR | 0.77 µM (EC50) | >100 µM | >129.87 | |

| SARS-CoV-2 Alpha Variant | Vero E6 | TCID50 | 6.9 µM (IC50) | Not Reported | Not Reported | |

| SARS-CoV-2 Beta Variant | Vero E6 | TCID50 | 7.4 µM (IC50) | Not Reported | Not Reported | |

| SARS-CoV-2 Gamma Variant | Vero E6 | TCID50 | 9.2 µM (IC50) | Not Reported | Not Reported | |

| SARS-CoV-2 Delta Variant | Vero E6 | TCID50 | 9.6 µM (IC50) | Not Reported | Not Reported | |

| SARS-CoV-2 Omicron Variant | Vero E6 | TCID50 | 9.8 µM (IC50) | Not Reported | Not Reported | |

| SARS-CoV (Toronto 2 strain) | Vero | CPE | 2.2 µM (IC50) | Not Reported | Not Reported | |

| MERS-CoV | Not Specified | In Vitro | 0.34 µM (IC50) | Not Reported | Not Reported |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; CPE: Cytopathic Effect; TCID50: Tissue Culture Infectious Dose 50.

Table 2: Summary of Key Clinical Trial Results (ACTT-1)

| Outcome Measure | Remdesivir Group | Placebo Group | Reference |

| Median Time to Recovery | 11 days | 15 days | |

| Recovery Rate Improvement | 31% faster | - | |

| Mortality Rate (at 14 days) | 7.1% - 8.0% | 11.6% - 11.9% | |

| Serious Adverse Events | 21.1% | 27.0% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the in vitro antiviral activity of agents like Remdesivir.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: Seed Vero E6 cells (or another susceptible cell line like A549+ACE2+TMPRSS2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Remdesivir) in culture medium. A typical range involves 10 points of 3-fold dilutions.

-

Infection and Treatment: Remove the growth medium from the cells. Add the diluted compound to the wells. Subsequently, infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂ until the virus control wells show maximum cytopathic effect.

-

Quantification of Cell Viability: Add a cell viability reagent (e.g., CellTiter-Glo® or one using crystal violet stain) to each well.

-

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

-

Cell Seeding: Seed Vero E6 cells in 12-well plates and grow to confluence.

-

Infection: Inoculate the cell monolayers with approximately 50 plaque-forming units (PFU) per well of SARS-CoV-2. Allow the virus to adsorb for 1 hour.

-

Treatment: After adsorption, remove the viral inoculum. Overlay the cells with a mixture of culture medium (e.g., containing 3% FBS) and 1.2% agarose, supplemented with serial dilutions of the test compound.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours to allow plaques to form.

-

Visualization: Fix the cells (e.g., with a formalin solution) and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of the test compound (without virus).

-

Incubation: Incubate at 37°C for 48-72 hours.

-

Quantification: Measure cell viability using a standard method such as an MTS or EZ-Cytox assay, which involves adding the reagent and measuring absorbance spectrophotometrically.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using software like GraphPad Prism.

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key processes related to Remdesivir research.

Remdesivir's Mechanism of Action

Caption: Intracellular activation of Remdesivir and subsequent inhibition of SARS-CoV-2 RdRp.

General In Vitro Antiviral Screening Workflow

Caption: Standard workflow for evaluating the efficacy and cytotoxicity of antiviral agents.

Host Signaling Pathways Affected by Remdesivir

While Remdesivir's primary target is the viral RdRp, studies have explored its effects on host cell pathways, particularly concerning cytotoxicity and cellular stress responses.

Caption: Remdesivir's effect on host mitochondrial function and stress signaling pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Broad-Spectrum Antiviral Potential of Antiviral Agent 7: A Technical Overview

Introduction

The emergence and re-emergence of viral pathogens present a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents, capable of inhibiting a wide range of viruses, is a critical strategy in pandemic preparedness and the management of viral infections for which no specific therapies exist. Antiviral agent 7 is a novel small molecule inhibitor with demonstrated potent in vitro activity against a diverse array of RNA viruses. This document provides a comprehensive technical overview of its antiviral profile, mechanism of action, and the experimental methodologies used for its characterization. The data presented herein support the continued development of this compound as a promising broad-spectrum antiviral candidate.

In Vitro Antiviral Activity and Cytotoxicity

The in vitro efficacy of this compound was evaluated against a panel of RNA viruses from different families. The half-maximal effective concentration (EC50), the concentration at which a 50% reduction in viral yield is observed, was determined for each virus. Concurrently, the half-maximal cytotoxic concentration (CC50) was assessed in the corresponding host cell lines to evaluate the compound's toxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, serves as a measure of the therapeutic window of the compound.

Table 1: In Vitro Broad-Spectrum Antiviral Activity of this compound

| Virus Family | Virus | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Orthomyxoviridae | Influenza A/PR/8/34 (H1N1) | MDCK | 0.15 | >100 | >667 |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.42 | >100 | >238 |

| Coronaviridae | SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 0.28 | >100 | >357 |

| Flaviviridae | Zika Virus (MR 766) | Vero | 0.89 | >100 | >112 |

| Picornaviridae | Enterovirus D68 | HeLa | 1.12 | >100 | >89 |

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

This compound functions as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication and transcription of RNA virus genomes. By binding to an allosteric site on the RdRp complex, this compound induces a conformational change that prevents the template-primer from correctly entering the active site, thereby halting viral RNA synthesis.

Caption: Mechanism of action of this compound targeting viral RdRp.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Viral Yield Reduction Assay (EC50 Determination)

This assay quantifies the reduction in infectious virus production in the presence of the antiviral compound.

-

Cell Seeding: Host cells (e.g., MDCK, Vero E6) are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2.

-

Compound Preparation: this compound is serially diluted in infection medium (e.g., DMEM with 2% FBS) to create a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Infection: Cell culture medium is removed, and cells are infected with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

-

Treatment: The virus inoculum is removed, and the cells are washed with PBS. The prepared serial dilutions of this compound are then added to the respective wells.

-

Incubation: Plates are incubated for 48-72 hours (virus-dependent) at 37°C with 5% CO2.

-

Quantification: Supernatants are collected, and the viral titer is determined using a TCID50 (50% Tissue Culture Infectious Dose) assay or plaque assay.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

Caption: Experimental workflow for EC50 determination.

Cytotoxicity Assay (CC50 Determination)

This assay measures the effect of the compound on the viability of the host cells.

-

Cell Seeding: Host cells are seeded into 96-well plates as described for the viral yield reduction assay.

-

Compound Treatment: The same serial dilutions of this compound prepared for the EC50 assay are added to uninfected cells.

-

Incubation: Plates are incubated for the same duration as the antiviral assay (48-72 hours) at 37°C with 5% CO2.

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity. Luminescence is read on a plate reader.

-

Data Analysis: The CC50 value, the concentration that reduces cell viability by 50% compared to untreated controls, is calculated using a non-linear regression model.

Caption: Logical relationship between EC50, CC50, and the Selectivity Index.

In Vitro RdRp Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified viral RdRp.

-

Reaction Components: The reaction mixture contains purified recombinant RdRp enzyme, a synthetic RNA template-primer, ribonucleoside triphosphates (rNTPs, including a labeled rNTP such as [α-32P]GTP or a fluorescent analog), and reaction buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-2 hours.

-

Product Detection: The reaction is stopped, and the newly synthesized RNA product is captured on a filter membrane or separated by gel electrophoresis. The amount of incorporated labeled rNTP is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The IC50 value (the concentration that inhibits 50% of enzyme activity) is determined by plotting the percentage of enzyme inhibition against the compound concentration.

This compound demonstrates potent and broad-spectrum antiviral activity in vitro against a range of clinically significant RNA viruses. Its high selectivity index suggests a favorable therapeutic window. The mechanism of action, identified as the allosteric inhibition of the viral RdRp enzyme, provides a strong rationale for its broad-spectrum profile. The data presented in this guide underscore the potential of this compound as a next-generation antiviral therapeutic and warrant further investigation through in vivo efficacy and safety studies.

Navigating the Structure-Activity Landscape of Novel Pyrazole-Based Antiviral Agents

A Technical Guide for Researchers and Drug Development Professionals

The relentless challenge of emerging and evolving viral threats necessitates a continuous and sophisticated approach to the discovery and development of novel antiviral therapeutics. Within this landscape, the exploration of structure-activity relationships (SAR) serves as a critical compass, guiding the rational design of more potent and selective agents. This technical guide delves into the SAR studies of a promising class of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives, herein referred to as "Antiviral Agent 7," which have demonstrated significant efficacy against a range of RNA and DNA viruses. This document provides a comprehensive overview of their quantitative SAR data, detailed experimental protocols, and visual representations of key experimental and logical frameworks to empower researchers in the field of antiviral drug discovery.

Quantitative Structure-Activity Relationship (SAR) Analysis

The antiviral activity of the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline series is intricately linked to the nature and position of substituents on the phenyl and phenylsulfonyl rings. The following tables summarize the quantitative data from antiviral assays, offering a clear comparison of compound modifications and their corresponding biological activities.

Table 1: Antiviral Activity of 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives (7a-p) against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV)

| Compound | R (on 3-phenyl ring) | R' (on aniline) | YFV EC₅₀ (µM) | RSV EC₅₀ (µM) | CC₅₀ (BHK-21 cells, µM) | Selectivity Index (SI) for YFV |

| 7a | H | H | > 100 | > 100 | > 100 | - |

| 7e | p-Br | H | 3.6 | 8.5 | > 100 | > 27.8 |

| 7f | p-Cl | H | 4.2 | 10.2 | > 100 | > 23.8 |

| 7g | p-F | H | 5.1 | 12.5 | > 100 | > 19.6 |

| 7h | p-CH₃ | H | 6.8 | 15.0 | > 100 | > 14.7 |

| 7i | p-OCH₃ | H | 11.5 | 24.0 | > 100 | > 8.7 |

| 7j | p-Br | o-CH₃ | 4.0 | 9.1 | > 100 | > 25.0 |

| 7k | p-Br | m-CH₃ | 3.8 | 8.8 | > 100 | > 26.3 |

| 7l | p-Br | p-CH₃ | 3.7 | 8.6 | > 100 | > 27.0 |

| 7m | p-Cl | o-CH₃ | 4.5 | 10.8 | > 100 | > 22.2 |

| 7n | p-Cl | m-CH₃ | 4.3 | 10.5 | > 100 | > 23.3 |

| 7o | p-Cl | p-CH₃ | 4.4 | 10.6 | > 100 | > 22.7 |

| 7p | p-F | p-CH₃ | 5.5 | 13.0 | > 100 | > 18.2 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. SI (Selectivity Index) = CC₅₀/EC₅₀.

Key SAR Observations for YFV and RSV Activity:

-

Substitution on the 3-phenyl ring is crucial: Unsubstituted compound 7a was inactive. Para-substitution with halogens (Br, Cl, F) or small alkyl/alkoxy groups (CH₃, OCH₃) conferred potent inhibitory activity against both YFV and RSV.[1]

-

Halogens at the para position are favorable: Compounds with a p-bromo (7e , 7j-l ) or p-chloro (7f , 7m-o ) substituent on the 3-phenyl ring generally exhibited the highest potency.

-

Aniline substitution modulates activity: The addition of a methyl group to the aniline ring was well-tolerated and, in some cases, slightly improved potency.

-

High selectivity: All active compounds (7e-p) displayed a high selectivity index, with no cytotoxicity observed at the highest tested concentrations.[1]

Table 2: Antiviral Activity of p-Methoxy Phenylsulfonyl Derivatives (8a-l) against Bovine Viral Diarrhea Virus (BVDV)

| Compound | R (on 3-phenyl ring) | R' (on aniline) | BVDV EC₅₀ (µM) | CC₅₀ (MDBK cells, µM) | Selectivity Index (SI) |

| 8a | H | H | > 100 | > 100 | - |

| 8e | p-Br | H | 5.2 | > 100 | > 19.2 |

| 8f | p-Cl | H | 6.1 | > 100 | > 16.4 |

| 8g | p-F | H | 7.5 | > 100 | > 13.3 |

| 8h | p-CH₃ | H | 9.8 | > 100 | > 10.2 |

| 8i | p-OCH₃ | H | 15.3 | > 100 | > 6.5 |

| 8j | p-Br | o-CH₃ | 5.5 | > 100 | > 18.2 |

| 8k | p-Br | m-CH₃ | 5.3 | > 100 | > 18.9 |

| 8l | p-Br | p-CH₃ | 5.4 | > 100 | > 18.5 |

Key SAR Observations for BVDV Activity:

-

p-Methoxy on phenylsulfonyl shifts selectivity: The introduction of a p-methoxy group on the phenylsulfonyl moiety (compounds 8a-l ) abolished activity against RSV but conferred preferential inhibitory activity against BVDV.[1]

-

Similar trends for 3-phenyl ring substitution: As with the 7a-p series, para-substitution on the 3-phenyl ring was essential for BVDV inhibition, with halogen substituents being particularly effective.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of these pyrazole derivatives.

General Antiviral Activity and Cytotoxicity Assays

A standard cytopathic effect (CPE) inhibition assay is employed to determine antiviral activity.[2]

-

Cell Seeding: Host cells (e.g., BHK-21 for YFV, Vero for RSV, MDBK for BVDV) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in cell culture medium to achieve the desired final concentrations.

-

Infection and Treatment: The cell culture medium is removed, and the cells are infected with the respective virus at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for multiple rounds of viral replication and the development of CPE in untreated, infected control wells (typically 3-7 days).

-

CPE Evaluation: The extent of CPE is visually scored under a microscope or quantified using a cell viability assay (e.g., MTS or MTT assay).

-

Data Analysis: The EC₅₀ is calculated as the compound concentration that reduces the CPE by 50% compared to the virus control.

-

Cytotoxicity Assay: To assess cytotoxicity, the same procedure is followed with uninfected cells. The CC₅₀ is determined as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Time-of-Addition Experiment

This experiment helps to elucidate the stage of the viral replication cycle targeted by the antiviral agent.[1]

-

Cell Preparation: Host cells are seeded in 96-well plates and grown to confluency.

-

Compound Addition at Different Time Points: The antiviral compound (at a concentration of 5-10 times its EC₅₀) is added to the cell cultures at various time points relative to viral infection:

-

Pre-treatment: Compound is added for a defined period (e.g., 2 hours) before infection and then removed.

-

Co-treatment (During Infection): Compound is present only during the viral adsorption period (e.g., 2 hours).

-

Post-treatment: Compound is added at different time points after infection (e.g., 0, 2, 4, 6, 8 hours post-infection).

-

-

Viral Infection: Cells are infected with the virus at a high MOI to ensure a single cycle of replication.

-

Viral Yield Quantification: At a fixed time point after infection (e.g., 24 hours), the viral yield in the supernatant is quantified using methods such as plaque assay or quantitative PCR (qPCR).

-

Data Analysis: The reduction in viral yield at each time point of compound addition is compared to the untreated control to identify the inhibited replication step.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical progression of the SAR studies.

Caption: Workflow for the synthesis and biological evaluation of antiviral agents.

Caption: Logic of the time-of-addition experiment to determine the mechanism of action.

Concluding Remarks

The structure-activity relationship studies of the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives have unveiled a promising scaffold for the development of novel antiviral agents. The clear SAR trends, particularly the importance of substitution on the 3-phenyl ring and the selectivity switch governed by the phenylsulfonyl moiety, provide a solid foundation for further lead optimization. The detailed experimental protocols and workflow visualizations presented in this guide are intended to facilitate the replication and extension of these findings. Future efforts should focus on exploring a wider range of substitutions, elucidating the precise molecular target, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates. This systematic approach will be instrumental in translating these initial discoveries into clinically effective antiviral therapies.

References

Initial Screening of Antiviral Agent 7 Against Viral Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro screening cascade for "Antiviral Agent 7," a novel, non-nucleoside inhibitor targeting viral RNA-dependent RNA polymerases (RdRp). We detail the experimental protocols for primary biochemical and cell-based screening assays, present a consolidated summary of its inhibitory activity against a panel of viral polymerases, and illustrate its proposed mechanism of action and the screening workflow through detailed diagrams. This document is intended to serve as a practical resource for researchers in the fields of virology and antiviral drug development.

Introduction to this compound

The emergence and re-emergence of viral diseases necessitate the development of broad-spectrum antiviral agents.[1] Viral polymerases, particularly RNA-dependent RNA polymerases (RdRp), are highly conserved enzymes essential for the replication of many RNA viruses and represent a prime target for antiviral drug development.[2][3] this compound is a novel synthetic small molecule identified through high-throughput screening. It is classified as a non-nucleoside inhibitor (NNI), which typically binds to allosteric sites on the viral polymerase, inducing conformational changes that inhibit its enzymatic activity.[4][5] This mechanism offers a potential advantage over nucleoside inhibitors by avoiding the need for intracellular metabolic activation and potentially having a higher barrier to resistance. This guide outlines the initial characterization and efficacy of this compound.

Proposed Mechanism of Action

This compound is hypothesized to function as an allosteric inhibitor of viral RdRp. Unlike nucleoside analogs that compete with natural substrates at the catalytic site, this compound is believed to bind to a conserved pocket in the "thumb" subdomain of the polymerase. This binding event is thought to induce a conformational change that prevents the proper alignment of the template RNA strand and incoming nucleotides, thereby halting RNA synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RdRp (RNA-dependent RNA polymerase): A key target providing anti-virals for the management of various viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Modeling of Antiviral Agent 7 Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core computational methodologies employed to elucidate the interactions between a hypothetical antiviral compound, designated "Antiviral Agent 7," and its viral protein targets. The principles and protocols outlined herein are broadly applicable to the in silico analysis of antiviral compounds in modern drug discovery pipelines. Computational modeling serves to accelerate the identification and optimization of lead candidates by predicting molecular interactions, binding affinities, and dynamic behavior, thereby reducing the time and cost associated with preclinical development.[1][2][3]

Core Computational Methodologies

The computational investigation of this compound relies on a multi-tiered approach, beginning with broad screening techniques and progressing to more detailed, computationally intensive simulations. The primary methods include molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or target, e.g., a viral protease or polymerase).[1][4] The primary goal is to identify plausible binding modes and to estimate the strength of the interaction, typically expressed as a binding affinity or docking score. This technique is instrumental in virtual screening, where large libraries of compounds are rapidly assessed for their potential to bind to a specific viral target.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer insights into the dynamic nature of this interaction over time. By simulating the physical movements of atoms and molecules, MD can be used to assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and calculate binding free energies with greater accuracy. These simulations provide a more realistic representation of the biological environment.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be used to predict the antiviral potency of new, unsynthesized molecules based on their physicochemical properties and structural features (descriptors). This allows for the rational design of more potent derivatives.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize hypothetical quantitative data for this compound against two key viral targets: a viral protease and an RNA-dependent RNA polymerase (RdRp). This data is representative of the outputs from the computational methods described.

Table 1: Molecular Docking Results for this compound and Analogs

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| This compound | Viral Protease | -9.3 | HIS41, CYS145, GLU166 |

| Analog 7a | Viral Protease | -8.5 | HIS41, GLN189 |

| Analog 7b | Viral Protease | -9.8 | HIS41, CYS145, GLU166, ASN142 |

| This compound | Viral RdRp | -8.1 | ASP618, ASP760, SER759 |

| Analog 7a | Viral RdRp | -7.2 | ASP760, SER759 |

| Analog 7b | Viral RdRp | -8.9 | ASP618, ASP760, SER759, LYS621 |

Table 2: MD Simulation and In Vitro Activity Data for Lead Candidates

| Compound ID | Target Protein | MM/PBSA Binding Free Energy (kcal/mol) | Predicted Kd (nM) | Experimental IC50 (µM) |

| This compound | Viral Protease | -45.6 ± 3.2 | 150.3 | 2.5 |

| Analog 7b | Viral Protease | -52.1 ± 2.8 | 44.5 | 0.8 |

| This compound | Viral RdRp | -38.9 ± 4.1 | 197.6 | 5.1 |

| Analog 7b | Viral RdRp | -43.7 ± 3.5 | 98.2 | 1.9 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational results.

Protocol for Molecular Docking

-

Protein Preparation : The 3D crystal structure of the target viral protein (e.g., main protease, PDB ID: 6LU7) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation : The 3D structure of this compound is generated and energy-minimized using a suitable force field. Tautomeric and protonation states at physiological pH are considered.

-

Grid Generation : A docking grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the key catalytic residues (e.g., Cys145 and His41 for SARS-CoV-2 Mpro).

-

Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to search for the optimal binding poses of the ligand within the defined grid box. The algorithm evaluates and scores multiple conformations.

-

Analysis of Results : The resulting poses are ranked based on their docking scores (binding affinity). The pose with the lowest binding energy is typically selected for further analysis of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Protocol for Molecular Dynamics (MD) Simulation

-

System Setup : The top-ranked protein-ligand complex from molecular docking is selected as the starting structure. The complex is placed in a periodic solvent box (e.g., water) and neutralized with counter-ions.

-

Energy Minimization : The system's energy is minimized to remove steric clashes or unfavorable geometries.

-

Equilibration : The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

-

Production Run : A production simulation is run for an extended period (e.g., 100 ns) to generate a trajectory of the atoms' movements over time.

-

Trajectory Analysis : The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the computational analysis of this compound.

Caption: A typical workflow for in silico antiviral drug discovery.

Caption: Inhibition points of this compound in a viral life cycle.

Caption: Logical relationship in a Structure-Activity Relationship study.

References

- 1. trepo.tuni.fi [trepo.tuni.fi]

- 2. researchgate.net [researchgate.net]

- 3. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational modeling of the pharmacological actions of some antiviral agents against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Efficacy and Cytotoxicity Profiling of Antiviral Agent 7 Using a Cell Culture-Based Cytopathic Effect (CPE) Inhibition Assay

APPLICATION NOTE & PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel viral pathogens requires the rapid evaluation of new antiviral therapeutics. A critical initial step is the in vitro assessment of a compound's ability to inhibit viral replication in a controlled cell culture environment. This document outlines a detailed protocol for determining the antiviral efficacy and cytotoxicity of a novel compound, designated here as "Antiviral Agent 7," using a Cytopathic Effect (CPE) Inhibition Assay.

The primary endpoints of these assays are the 50% effective concentration (EC50), which is the concentration of the agent that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability.[1][2] The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a key indicator of a compound's therapeutic window.[1] Compounds with a high SI (generally ≥10) are considered promising candidates for further development.

Key Parameters and Data Presentation

The efficacy and toxicity of this compound are summarized by the EC50, CC50, and SI values. These are determined through dose-response experiments.

Table 1: Antiviral Activity of Agent 7 against Virus X in Vero Cells

| Concentration (µM) | % Inhibition of CPE |

| 100 | 100% |

| 32 | 98% |

| 10 | 85% |

| 3.2 | 52% |

| 1.0 | 15% |

| 0.32 | 2% |

| 0.1 | 0% |

| EC50 (µM) | 3.1 |

EC50 values are calculated from the dose-response curve using non-linear regression.

Table 2: Cytotoxicity of Agent 7 in Vero Cells

| Concentration (µM) | % Cell Viability |

| 1000 | 15% |

| 500 | 48% |

| 250 | 88% |

| 125 | 95% |

| 62.5 | 99% |

| 31.25 | 100% |

| 15.63 | 100% |

| CC50 (µM) | 500 |

CC50 values are determined from the dose-response curve of uninfected cells treated with the compound.

Table 3: Selectivity Index Summary

| Parameter | Value (µM) |

| EC50 | 3.1 |

| CC50 | 500 |

| Selectivity Index (SI = CC50/EC50) | 161.3 |

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The overall process involves parallel assays for cytotoxicity and antiviral efficacy. Host cells are seeded, treated with serial dilutions of this compound, and subsequently infected with the target virus (for the efficacy assay). After an incubation period, cell viability is measured to determine the extent of virus-induced CPE and compound-induced toxicity.

References

Application Notes: Evaluating "Antiviral Agent 7" (Remdesivir) in a SARS-CoV-2 Plaque Reduction Assay

Application Notes and Protocols for In Vivo Studies of Antiviral Agent 7

Disclaimer: "Antiviral agent 7" is a placeholder term. To provide a detailed and practical example for researchers, this document utilizes publicly available data for Remdesivir , a well-characterized antiviral agent, as a representative model. The protocols and data presented are for illustrative purposes and should be adapted based on the specific agent, virus, and animal model under investigation.

Introduction

This compound (exemplified by Remdesivir) is a nucleotide analog prodrug with broad-spectrum antiviral activity. It functions by inhibiting viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. In vivo animal studies are a critical step in the preclinical development of such agents, providing essential data on efficacy, pharmacokinetics, and safety prior to human clinical trials.

These application notes provide a summary of reported in vivo dosages and detailed protocols for conducting efficacy studies in relevant animal models.

In Vivo Dosage and Efficacy Data

The following tables summarize the dosages and efficacy of this compound (Remdesivir) in various animal models against different viral challenges.

Table 1: Dosage and Efficacy in Murine Models

| Animal Model | Virus | Dosage | Route of Administration | Key Efficacy Outcomes |

| K18-hACE2 Mice | SARS-CoV-2 | 25 mg/kg/day | Subcutaneous (SC) | Reduced lung viral loads and improved lung function. |

| C57BL/6 Mice | MERS-CoV | 25 mg/kg/day | Intraperitoneal (IP) | Reduced viral replication and lung pathology. |

Table 2: Dosage and Efficacy in Non-Human Primate (NHP) Models

| Animal Model | Virus | Dosage | Route of Administration | Key Efficacy Outcomes |

| Rhesus Macaques | SARS-CoV-2 | 10 mg/kg loading dose, then 5 mg/kg/day | Intravenous (IV) | Significant reduction in clinical signs, lung pathology, and viral loads in bronchoalveolar lavage fluid. |

| Rhesus Macaques | Ebola Virus | 10 mg/kg/day | Intravenous (IV) | Protected 100% of animals from lethal challenge. |

| African Green Monkeys | Nipah Virus | 10 mg/kg/day | Intravenous (IV) | Prevented mortality when administered as a post-exposure prophylactic. |

Experimental Protocols

This protocol describes a general workflow for evaluating the efficacy of an antiviral agent against SARS-CoV-2 in K18-hACE2 transgenic mice.

1. Animal Acclimatization and Handling:

- House K18-hACE2 mice (8-10 weeks old) in a BSL-3 facility for a minimum of 7 days prior to the experiment.

- Provide standard chow and water ad libitum.

- Monitor animals daily for health status.

2. Virus Propagation and Titration:

- Propagate SARS-CoV-2 (e.g., USA-WA1/2020 isolate) in Vero E6 cells.

- Determine the virus titer using a standard plaque assay or TCID50 assay.

3. Experimental Groups:

- Group 1 (Vehicle Control): Mice receive vehicle control on the same schedule as the treatment group.

- Group 2 (Treatment): Mice receive this compound at the desired dose (e.g., 25 mg/kg).

- Group 3 (Mock-infected): Mice receive sterile PBS or media instead of virus.

4. Infection and Treatment Procedure:

- Anesthetize mice with isoflurane.

- Infect mice intranasally with a target dose of SARS-CoV-2 (e.g., 1x10^4 PFU) in a 50 µL volume.

- Initiate treatment at a specified time point post-infection (e.g., 12 hours).

- Administer this compound or vehicle control daily via the chosen route (e.g., subcutaneous injection) for the duration of the study (e.g., 5 days).

5. Monitoring and Endpoints:

- Monitor body weight and clinical signs daily.

- At pre-determined endpoints (e.g., day 5 post-infection), euthanize a subset of animals.

- Collect tissues (e.g., lung lobes, nasal turbinates) for analysis.

6. Sample Analysis:

- Viral Load: Homogenize lung tissue and quantify viral RNA using a validated RT-qPCR assay.

- Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury.

Visualizations

The following diagram illustrates the mechanism by which this compound (as exemplified by Remdesivir) inhibits viral replication. The prodrug is metabolized into its active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of the nascent viral RNA chain.

Caption: Mechanism of this compound Inhibition.

This diagram outlines the key steps and decision points in a typical in vivo antiviral efficacy study, from initial preparation to final data analysis.

Caption: In Vivo Antiviral Efficacy Study Workflow.

Application Notes and Protocols: Solubility of a Representative Antiviral Agent in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of a representative small molecule, referred to here as "Antiviral Agent 7," and establish standardized protocols for its handling and experimental use. The information is intended to guide researchers in accurately preparing solutions and in understanding the broader context of solubility in antiviral drug development.

Introduction

"this compound" is a designation for a novel synthetic small molecule with potential therapeutic applications against viral infections. A critical parameter for the successful in vitro and in vivo evaluation of any new chemical entity is its solubility in various solvent systems. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in drug discovery for creating high-concentration stock solutions of compounds that are otherwise poorly soluble in aqueous media. Understanding the solubility limits and behavior of "this compound" in DMSO and other relevant solvents is fundamental for ensuring accurate and reproducible experimental results.

Solubility Data

The solubility of "this compound" has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.

| Solvent | Abbreviation | Solubility | Temperature (°C) | Method |

| Dimethyl Sulfoxide | DMSO | 10 mM[1][2][3][4] | Room Temperature | Various |

| Ethanol | EtOH | TBD | Room Temperature | TBD |

| Phosphate-Buffered Saline | PBS | TBD | Room Temperature | TBD |

| Water | H₂O | TBD | Room Temperature | TBD |

| TBD: To Be Determined. Further experimental validation is required for solvents other than DMSO. |

Note: The provided solubility of 10 mM in DMSO is a common concentration for initial screening compounds. However, the thermodynamic solubility may vary. It is crucial to experimentally verify the solubility for each new batch of the compound.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO, a common starting point for in vitro assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

Procedure:

-

Determine the Molecular Weight (MW) of this compound from the Certificate of Analysis.

-

Calculate the mass required to prepare the desired volume of a 10 mM solution.

-

Formula: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )

-

Example: For 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 500 g/mol : Mass (mg) = 10 * 0.001 * 500 = 5 mg

-

-

Weigh the calculated amount of this compound using an analytical balance and transfer it to a suitable tube or vial.

-

Add the appropriate volume of anhydrous DMSO to the solid compound.

-

Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (to no more than 37°C) in a water bath can be used if the compound does not dissolve readily.

-

Visually inspect the solution to ensure there are no undissolved particulates. If particulates are present, the solution may be saturated. Centrifuge the tube to pellet any undissolved solid.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the "shake-flask" method, a gold standard for determining the thermodynamic solubility of a compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., PBS, Ethanol, Water)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Incubator or temperature-controlled water bath

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Allow the suspension to settle for at least 1 hour.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microcrystals.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC.

-

Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Antiviral Signaling Pathway Inhibition

Many antiviral agents function by inhibiting key steps in the viral replication cycle. The following diagram depicts a generalized viral life cycle and indicates potential points of inhibition for a hypothetical antiviral agent.

Caption: Potential Inhibition Points in a Viral Life Cycle.

Troubleshooting and Considerations

-

Compound Precipitation: When diluting DMSO stock solutions into aqueous buffers for assays, the compound may precipitate if its aqueous solubility is exceeded. It is recommended to perform a kinetic solubility assessment in the final assay buffer.

-

Solvent Effects: High concentrations of DMSO can have biological effects in cellular assays. It is standard practice to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control (DMSO alone) in all experiments.

-

Compound Stability: The stability of "this compound" in different solvents and at various temperatures should be assessed to ensure the integrity of the compound during storage and experimentation.

Conclusion

These application notes provide essential data and protocols for the handling and solubility assessment of "this compound." Adherence to these guidelines will promote the generation of high-quality, reproducible data in the evaluation of its antiviral properties. Further characterization of its solubility in a wider range of pharmaceutically relevant solvents is recommended for future development.

References

Application Notes & Protocols: Experimental Design for Antiviral Agent 7 in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preclinical evaluation of novel antiviral therapeutics is a critical step in the drug development pipeline, bridging the gap between initial in vitro discoveries and human clinical trials.[1] Animal models are indispensable for assessing the efficacy, safety, and pharmacokinetic profile of a candidate compound in a complex living system.[1][2][3] Laboratory mice are frequently the model of choice for these initial in vivo studies due to their well-characterized genetics, small size, cost-effectiveness, and the availability of numerous strains.[1]

This document provides a comprehensive set of application notes and protocols for the in vivo evaluation of "Antiviral Agent 7," a novel investigational therapeutic. For the purpose of these protocols, we will assume this compound is a small molecule inhibitor targeting a viral polymerase and will utilize a mouse-adapted influenza A virus model, a common and robust system for testing antiviral efficacy.

Overall Experimental Workflow

The evaluation of an antiviral agent in a mouse model follows a structured workflow, commencing with preliminary studies to establish the model and determine the compound's safety profile, followed by definitive efficacy, pharmacokinetic, and toxicity assessments.

Caption: Overall experimental workflow for the in vivo evaluation of this compound.

Hypothetical Signaling Pathway of Viral Inhibition

Antiviral agents function by interfering with specific stages of the viral replication cycle. "this compound" is hypothesized to be an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome in many RNA viruses.

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

Animal Model and Virus

-

Animal Model: Specific pathogen-free (SPF) female BALB/c mice, 6-8 weeks old. BALB/c mice are commonly used for influenza studies and are known to develop a robust immune response.

-

Virus Strain: A mouse-adapted influenza A/Puerto Rico/8/34 (H1N1) strain. The virus stock should be tittered in Madin-Darby Canine Kidney (MDCK) cells to determine the 50% tissue culture infectious dose (TCID50).

-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC).

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.

Protocol:

-

Healthy, uninfected BALB/c mice are randomized into groups (n=5 per group).

-

A vehicle control group receives the formulation vehicle only.

-

Treatment groups receive escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg) administered via the intended clinical route (e.g., oral gavage) once daily for 7 days.

-

Mice are monitored daily for clinical signs of toxicity (weight loss, ruffled fur, lethargy) and mortality for 14 days.

-

The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Efficacy Study

Objective: To evaluate the antiviral efficacy of this compound in mice infected with influenza A virus.

Protocol:

-

BALB/c mice are randomly assigned to treatment and control groups (n=10 per group).

-

Mice are lightly anesthetized and intranasally infected with a lethal or sub-lethal dose of influenza A virus (e.g., 5xLD50).

-

Treatment is initiated at a predefined time point (e.g., 4 hours post-infection) and continued for a specified duration (e.g., once daily for 5 days).

-

Group 1: Vehicle Control (placebo)

-

Group 2: this compound (Low Dose, e.g., 25 mg/kg)

-

Group 3: this compound (High Dose, e.g., 100 mg/kg)

-

Group 4: Positive Control (e.g., Oseltamivir, 20 mg/kg)

-

-

Endpoint Measurements:

-

Mortality and Survival: Mice are monitored daily for 14 days post-infection.

-

Body Weight: Individual body weights are recorded daily.

-

Viral Load: On days 3 and 5 post-infection, a subset of mice from each group (n=3-5) is euthanized, and lungs are harvested to determine viral titers via plaque assay or qRT-PCR.

-

Lung Pathology: Lung tissues can be collected for histopathological analysis to assess inflammation and tissue damage.

-

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.

Protocol:

-

Healthy BALB/c mice are administered a single dose of this compound via the intended route (e.g., oral gavage).

-

At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected via cardiac puncture or tail vein bleeding.

-

Plasma is separated, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters are calculated, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Efficacy of this compound on Survival and Weight Loss

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Day of Death | Mean Maximum Weight Loss (%) |

| Vehicle Control | - | 0 | 7.2 ± 0.8 | 25.4 ± 3.1 |

| This compound | 25 | 60 | - | 12.1 ± 2.5 |

| This compound | 100 | 90 | - | 8.5 ± 1.9 |

| Oseltamivir | 20 | 100 | - | 5.3 ± 1.5 |

Table 2: Effect of this compound on Lung Viral Titers

| Treatment Group | Dose (mg/kg) | Day 3 Post-Infection (log10 PFU/g lung) | Day 5 Post-Infection (log10 PFU/g lung) |

| Vehicle Control | - | 6.8 ± 0.5 | 5.9 ± 0.7 |

| This compound | 25 | 4.2 ± 0.6 | 2.1 ± 0.4 |

| This compound | 100 | 2.5 ± 0.4 | < LOD |

| Oseltamivir | 20 | 2.1 ± 0.3 | < LOD |

| LOD: Limit of Detection |

Table 3: Pharmacokinetic Parameters of this compound (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t1/2 (hr) |

| 50 | 1250 ± 180 | 1.0 | 8750 ± 950 | 4.5 |

Table 4: Acute Toxicity Profile of this compound

| Dose (mg/kg) | Mortality | Clinical Signs | Mean Body Weight Change (%) |

| 100 | 0/5 | None Observed | +2.5 |

| 300 | 0/5 | None Observed | +1.8 |

| 1000 | 0/5 | Mild, transient lethargy | -3.2 |

| 2000 | 1/5 | Severe lethargy, ruffled fur | -15.7 |

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of "this compound" in a mouse model of influenza infection. By systematically assessing the efficacy, pharmacokinetics, and safety profile of the compound, researchers can make informed decisions regarding its potential for further development as a novel antiviral therapeutic. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing promising antiviral candidates toward clinical trials.

References

Application Notes and Protocols: High-Throughput Screening Assays for Antiviral Agent 7 Analogs

Introduction

The discovery and development of novel antiviral therapeutics are paramount to combating viral diseases that pose significant global health threats.[1][2] High-Throughput Screening (HTS) is a cornerstone of this effort, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or pathway.[3][4] This document provides detailed application notes and protocols for various HTS assays suitable for screening analogs of a hypothetical "Antiviral Agent 7." The methodologies described are broadly applicable for identifying and characterizing inhibitors of viral replication, focusing on common antiviral targets such as viral entry, proteases, and polymerases.

The assays detailed herein range from target-based biochemical assays, which measure the activity of a single viral protein, to more complex cell-based phenotypic assays that assess the ability of a compound to protect host cells from a virus in an intracellular environment.[5] The protocols are designed for researchers, scientists, and drug development professionals engaged in antiviral discovery.

General High-Throughput Screening Workflow

The process of identifying a potential antiviral drug candidate through HTS involves a multi-step workflow. It begins with assay development and validation, followed by a primary screen of a large compound library. Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency and specificity, and rule out cytotoxicity.

Caption: A generalized workflow for antiviral drug discovery using HTS.

Cell-Based HTS Assays

Cell-based assays are crucial for identifying drug candidates with desired pharmacological properties early in the discovery pipeline, as they assess compound activity within an intracellular context. These assays can be designed to monitor the replication of intact viruses or the activity of specific viral proteins within the host cell.

Cytopathic Effect (CPE) Inhibition Assay

Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which ultimately leads to cell death. A CPE inhibition assay measures the ability of a compound to protect cells from virus-induced death. Cell viability is typically quantified using a luminescent or fluorescent reagent that measures ATP content (an indicator of metabolically active cells) or cellular reductase activity.

Data Presentation: CPE Assay Performance Metrics

| Parameter | Description | Typical Value | Reference |

| Assay Format | Microplate format used for screening. | 384-well | |

| Z'-factor | A statistical measure of assay quality, indicating the separation between positive and negative controls. | ≥ 0.5 (often > 0.7) | |

| Signal-to-Background (S/B) Ratio | The ratio of the signal from uninfected cell controls to virus-infected controls. | ≥ 7 | |

| Coefficient of Variation (CV%) | A measure of data variability within control wells. | < 15% | |

| Hit Rate | The percentage of compounds in a library that meet the primary screening criteria. | 0.05% - 1.0% |

Experimental Protocol: CPE Inhibition Assay

-

Cell Seeding: Seed a permissive cell line (e.g., Vero E6, MDCK, A549) into 384-well, clear-bottom assay plates at a pre-optimized density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Using an automated liquid handler, add the this compound analog library compounds to the assay plates at a final concentration of 10 µM. Include appropriate controls: wells with DMSO only (vehicle control) and wells with a known antiviral (positive control).

-

Viral Infection: Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI), for example, an MOI of 0.01. Leave some wells uninfected as cell viability controls.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours) at 37°C, 5% CO₂.

-

Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo®) to all wells according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Normalize the data on a per-plate basis using the uninfected (100% viability) and virus-infected (0% viability) controls. Calculate the percent inhibition of CPE for each compound.

Pseudotyped Virus (PV) Entry Assay

Principle: To screen for inhibitors of viral entry, particularly for highly pathogenic viruses that require high-level biosafety containment, pseudotyping is a powerful and safe alternative. This system uses the core of a safe, replication-defective virus (like HIV-1 or VSV) and clothes it with the envelope glycoproteins (e.g., Spike protein) of the pathogenic virus of interest. These pseudovirions carry a reporter gene (e.g., luciferase or GFP), and successful entry into target cells results in reporter expression, which can be easily quantified.

Caption: Workflow for a high-throughput pseudovirus entry inhibition assay.

Experimental Protocol: PV Entry Assay

-

Cell Seeding: Seed target cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2 Spike) into 384-well white, solid-bottom plates and incubate for 24 hours.

-

Compound Addition: Add library compounds to the cells.

-

Infection: Add the luciferase-encoding pseudotyped virus to the wells.

-

Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.

-

Signal Detection: Add a luciferase assay reagent (e.g., Bright-Glo™) to lyse the cells and provide the substrate for the luciferase enzyme.

-

Data Acquisition: Measure the resulting luminescence signal. A decrease in signal relative to DMSO-treated controls indicates inhibition of viral entry.

-

Data Analysis: Calculate the percent inhibition for each compound. Confirmed hits should be tested in a live virus CPE assay for validation.

Reporter Gene and Replicon Assays

Principle: These assays provide a direct way to monitor viral replication.

-

Reporter Virus Assays: A reporter gene (e.g., luciferase, GFP) is inserted into a nonessential region of a live viral genome. Inhibition of viral replication leads to a decrease in reporter protein expression.

-

Replicon Assays: Replicons are self-replicating subgenomic viral RNAs where structural protein genes are replaced by a reporter gene. They allow for the study of viral RNA replication in isolation from viral entry and assembly, and are often safer alternatives to live viruses.

Data Presentation: Example Inhibitor Potencies from Replicon Assays

| Virus | Compound | Assay Type | EC₅₀ | Reference |

| Zika Virus (ZIKV) | NITD008 | Luciferase Replicon | 0.52 µM | |

| Dengue Virus (DENV) | 4'-azido-cytidine | Luciferase Replicon | Potent Inhibitor | |

| Influenza A (IAV) | Inhibitor 28a | Luciferase Minireplicon | 0.88 µM | |

| Hepatitis C (HCV) | 2'C-methyl-cytidine | Sub-genomic Replicon | Potent Inhibitor |

Experimental Protocol: Luciferase Replicon Assay

-

Cell Line: Use a stable cell line that constitutively expresses the viral replicon encoding a luciferase reporter.

-

Cell Seeding: Plate the replicon cells in 384-well plates.

-

Compound Addition: Add the library of this compound analogs and control compounds to the plates.

-

Incubation: Incubate for 48-72 hours to allow for replicon replication and reporter expression.

-

Readout: Lyse the cells and measure luciferase activity as described in the PV Entry Assay. A decrease in signal indicates inhibition of viral RNA replication.

-

Counterscreening: It is critical to perform a parallel cytotoxicity assay, as compound-induced cell death will also lead to a loss of signal, resulting in false positives.

Biochemical HTS Assays

Biochemical assays are performed in a cell-free system and are designed to screen for inhibitors of specific, purified viral enzymes that are essential for replication, such as proteases and polymerases.

Viral Protease Inhibition Assay